molecular formula C12H14O2 B2483853 Ethyl(1r,2s)-2-phenylcyclopropanecarboxylate CAS No. 946-38-3; 96-43-5

Ethyl(1r,2s)-2-phenylcyclopropanecarboxylate

Cat. No.: B2483853
CAS No.: 946-38-3; 96-43-5
M. Wt: 190.242
InChI Key: SRGUIJLJERBBCM-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl(1r,2s)-2-phenylcyclopropanecarboxylate is a chiral compound known for its unique structural features and significant applications in various fields of science. The compound consists of a cyclopropane ring substituted with a phenyl group and an ethyl ester group, making it an interesting subject for research in organic chemistry and related disciplines.

Properties

CAS No.

946-38-3; 96-43-5

Molecular Formula

C12H14O2

Molecular Weight

190.242

IUPAC Name

ethyl (1R,2S)-2-phenylcyclopropane-1-carboxylate

InChI

InChI=1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11-/m1/s1

InChI Key

SRGUIJLJERBBCM-GHMZBOCLSA-N

SMILES

CCOC(=O)C1CC1C2=CC=CC=C2

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(1r,2s)-2-phenylcyclopropanecarboxylate typically involves the cyclopropanation of alkenes using diazo compounds or ylides. One common method is the reaction of styrene with ethyl diazoacetate in the presence of a transition metal catalyst, such as rhodium or copper complexes. The reaction conditions often include a solvent like dichloromethane and are carried out at low temperatures to ensure high stereoselectivity .

Industrial Production Methods: Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, asymmetric synthesis techniques using chiral catalysts can be employed to produce the desired enantiomer with high enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions: Ethyl(1r,2s)-2-phenylcyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Oxidation yields carboxylic acids or ketones.
  • Reduction yields alcohols.
  • Substitution yields various esters or amides depending on the reagents used.

Scientific Research Applications

Ethyl(1r,2s)-2-phenylcyclopropanecarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl(1r,2s)-2-phenylcyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    Ethyl(1r,2s)-2-vinylcyclopropanecarboxylate: Similar structure but with a vinyl group instead of a phenyl group.

    Ethyl(1r,2s)-2-methylcyclopropanecarboxylate: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness: Ethyl(1r,2s)-2-phenylcyclopropanecarboxylate is unique due to its phenyl substitution, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying stereochemistry and chiral interactions in various chemical and biological systems .

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